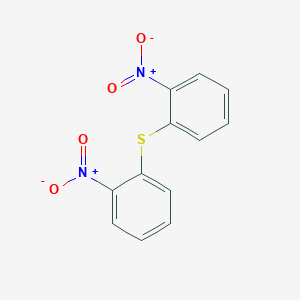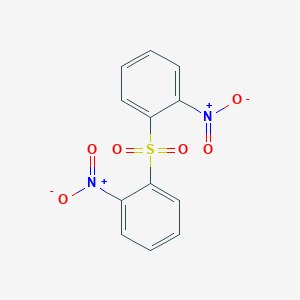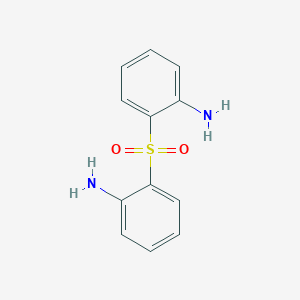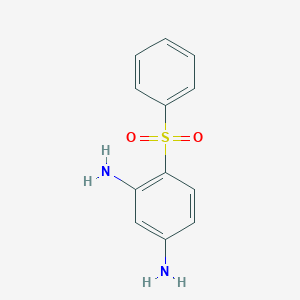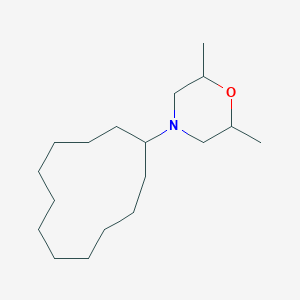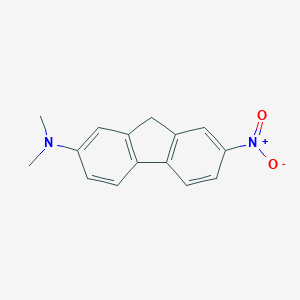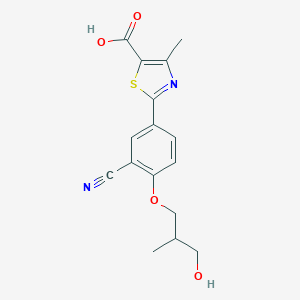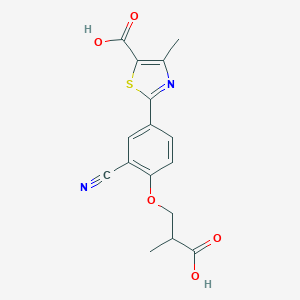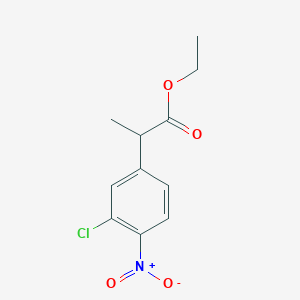
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate
カタログ番号 B108746
CAS番号:
50537-08-1
分子量: 257.67 g/mol
InChIキー: ZQYLPVMDRALBFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate, also known as ethyl 2-chloro-4-nitrobenzoate or 2-chloro-4-nitrobenzoic acid ethyl ester, is an organic compound belonging to the class of nitrobenzoic acid esters. It is a colorless solid that is soluble in organic solvents and is used in various scientific research applications.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Processes : Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is involved in various synthesis processes. For instance, it is used in a short and effective synthesis of ethyl 3‐(3‐aminophenyl)propanoate, showcasing its role in producing complex chemical structures. This process involves a tandem Knoevenagel condensation/alkylidene reduction, followed by the reduction of intermediate acids. The reducing agent used, stannous chloride in ethanol, acts simultaneously as a Lewis acid, activating the carboxylic acid towards a nucleophilic attack by ethanol (Nagel, Radau, & Link, 2011).
- Reductive Intramolecular Cyclization : The compound is also involved in reductive intramolecular cyclization processes. A study investigated the cyclic voltammograms for the reduction of [Ni(tmc)]2+ in the presence of this compound derivatives, revealing that [Ni(tmc)]+ catalytically reduces these compounds at potentials significantly more positive than those required for direct reduction. This process forms radical intermediates that undergo cyclization, resulting in the formation of complex structures (Esteves et al., 2005).
Applications in Material Science
- Liquid Crystalline and Conductive Properties : this compound derivatives are used in the synthesis of materials with specific liquid crystalline and conductive properties. For instance, the synthesis of poly(2‐anilinoethanol) containing azobenzene group under an electrical field demonstrated that the polymer produced under the field is more linear, regular in shape, with higher electrical conductivity, and exhibits good liquid crystalline behavior with smectic texture. This indicates its potential in creating advanced materials with tailored properties (Hosseini & Hoshangi, 2015).
Biological and Catalytic Applications
- Enzyme-like Catalytic Properties : The compound exhibits enzyme-like catalytic properties. For example, a study on the rates and products of cleavage of a related compound, methyl (2-chloro-4-nitrophenyl) phosphate, promoted by a dinuclear Zn(II) complex, indicated very strong saturation binding. The catalysis is significantly faster than the background reactions, suggesting the compound's role in enhancing catalytic efficiency (Liu, Neverov, & Brown, 2008).
- Enantioselective Reductions : It also plays a role in enantioselective reductions, serving as a substrate in biological processes. This compound derivatives were reduced enantioselectively to corresponding alcohols by fungi like Rhizopus arrhizus, indicating its utility in chiral synthesis and the production of specific enantiomers (Salvi & Chattopadhyay, 2006).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLPVMDRALBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528566 | |
| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50537-08-1 | |
| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


Potassium tert-butylate (11.22 g, 2 eq) is added to a solution of DMF (80 ml) cooled down to 0° C. A solution of 1-chloro-2-nitrobenzene (7.87 g, 1 eq) and ethyl 2-chloropropanoate (7 ml, 1.1 eq) is added dropwise over 45 minutes to the mixture whilst keeping the reaction temperature below 5° C. At the end of the addition, stirring is maintained for 2 hours at 0° C., then the mixture is hydrolyzed at this temperature with a 1N solution of hydrochloric acid and ethyl acetate is added. After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel (eluent: heptane/dichloromethane 8:2 to 6:4) produces the expected compound in the form of a yellow oil (8.28 g; 64% yield).




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
Yield
64%
Synthesis routes and methods III
Procedure details


Potassium tert-butylate (11.22 g, 2 eq) is added to a solution of DMF (80 ml) cooled down to 0° C. A solution of 1-chloro-2-nitrobenzene (7.87 g, 1 eq) and ethyl 2-chloropropanoate (7 ml, 1.1 eq) is added dropwise over 45 minutes to the mixture keeping the reaction temperature below 5° C. At the end of the addition, stirring is maintained for 2 hours at 0° C. then the mixture is hydrolyzed at this temperature by a 1N hydrochloric acid solution and ethyl acetate is added. After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel (eluent: heptane/dichloromethane 8:2 to 6:4) produces the expected compound in the form of a yellow oil (8.28 g; 64% yield).






Name
Yield
64%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


